molecular formula C10H13NO B11995303 N-ethyl-2-methylbenzamide CAS No. 57056-81-2

N-ethyl-2-methylbenzamide

Cat. No.: B11995303
CAS No.: 57056-81-2
M. Wt: 163.22 g/mol
InChI Key: HRJDPMNBBKGHKT-UHFFFAOYSA-N
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Description

N-ethyl-2-methylbenzamide is an organic compound with the molecular formula C10H13NO. It is a derivative of benzamide, where the benzene ring is substituted with an ethyl group at the nitrogen atom and a methyl group at the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-2-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzoic acid with ethylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, it can scavenge free radicals, providing antioxidant benefits .

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group at the nitrogen atom.

    N,N-diethyl-3-methylbenzamide: Contains two ethyl groups at the nitrogen atom and a methyl group at the third carbon atom.

    2-methylbenzamide: Lacks the ethyl group at the nitrogen atom.

Uniqueness

N-ethyl-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

57056-81-2

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-ethyl-2-methylbenzamide

InChI

InChI=1S/C10H13NO/c1-3-11-10(12)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

HRJDPMNBBKGHKT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC=C1C

Origin of Product

United States

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